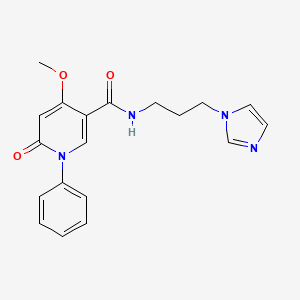

![molecular formula C22H17Cl2NO4 B2491177 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide CAS No. 330190-49-3](/img/structure/B2491177.png)

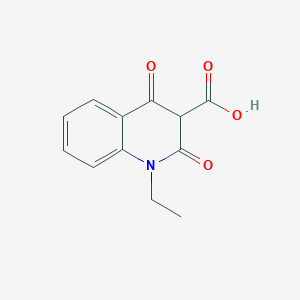

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide involves complex organic reactions, often starting from basic aromatic compounds or benzamides. For example, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide, a compound with a related structure, was achieved through the acylation reaction of 3-aminophenol and 4-methoxybenzoylchloride, indicating a potential pathway for synthesizing structurally related benzamides (Karabulut et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, including single crystal X-ray diffraction and density functional theory (DFT) calculations, provides insights into the geometry, bond lengths, angles, and dihedral angles of similar compounds. For instance, studies have shown that crystal packing and dimerization can have minor effects on bond lengths and angles but significantly influence the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

科学的研究の応用

Molecular Structure Analysis

The study by Karabulut et al. (2014) focused on the molecular structure of a related compound, demonstrating the significance of intermolecular interactions in determining molecular geometry, specifically the effects of dimerization and crystal packing on dihedral angles and aromatic ring conformations. Such research is crucial for understanding the chemical and physical properties of new compounds, which can be applied in drug design and material science (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Synthesis and Characterization of Derivatives

Grunder-Klotz and Ehrhardt (1991) explored the use of a dimethoxybenzyl group as a protecting group for certain derivatives, highlighting its smooth elimination and the influence of substituents on yield. This work underscores the importance of protective groups in synthetic chemistry, enabling the synthesis of complex molecules for pharmaceuticals and other applications (Grunder-Klotz & Ehrhardt, 1991).

Antiulcer Activities

Hosokami et al. (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, identifying compounds with significant antiulcer activity. This research is an example of how structural modifications of compounds can lead to potential therapeutic agents (Hosokami, Kuretani, Higashi, Asano, Ohya, Takasugi, Mafune, & Miki, 1992).

Electrophysiological Effects

Research by Bril et al. (1995) on BRL-32872, a compound with similar structural features, examined its electrophysiological effects on cardiac tissues, demonstrating the potential for developing novel antiarrhythmic agents. Such studies are critical for the discovery of new drugs that can treat heart conditions more effectively (Bril, Faivre, Forest, Cheval, Gout, Linée, Ruffolo, & Poyser, 1995).

Synthesis and Biological Activity

He et al. (2014) synthesized and characterized 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, exploring its structure-property relationship and antitumor activity. This kind of research is foundational in medicinal chemistry, contributing to the development of new anticancer drugs (He, Yang, Hou, Teng, & Wang, 2014).

作用機序

Target of Action

It is suggested that it may interact with gaba receptors , which play a crucial role in neurotransmission and are involved in various neurological disorders.

Mode of Action

It is hypothesized that it may interact with its targets, possibly GABA receptors , leading to changes in the receptor’s function and subsequent alterations in neurotransmission.

Biochemical Pathways

Given its potential interaction with gaba receptors , it might influence the GABAergic pathway, which could have downstream effects on neuronal excitability and neurotransmission.

Result of Action

It is suggested that it may have potential anticancer properties and anti-hepatitis b virus effects .

特性

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2NO4/c1-28-19-10-7-13(11-20(19)29-2)22(27)25-18-9-8-14(23)12-16(18)21(26)15-5-3-4-6-17(15)24/h3-12H,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHHVOGFHQOCEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2491098.png)

![N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2491100.png)

![N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2491101.png)

![N-[4-(acetylamino)phenyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2491103.png)

![1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2491106.png)

![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2491108.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide](/img/structure/B2491109.png)

![5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2491115.png)

![1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one](/img/structure/B2491116.png)